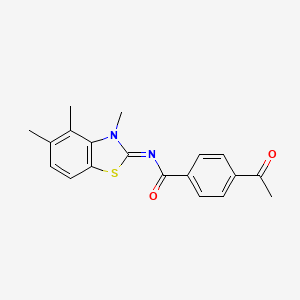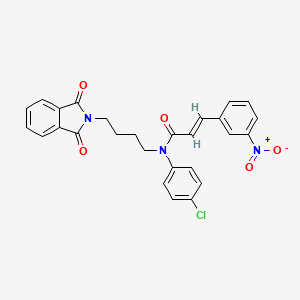
(4-Bromo-2-nitrophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-2-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 . It is used in various chemical reactions and has been referenced in several scientific papers .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-nitrophenyl)methanamine hydrochloride” is represented by the formula C7H8BrClN2O2 . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms.Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research has delved into understanding the metabolism and disposition of psychoactive compounds related to (4-Bromo-2-nitrophenyl)methanamine hydrochloride in biological systems. For instance, the study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, indicating complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. This understanding is crucial for toxicology and pharmacokinetics, providing insights into how such compounds are processed in the body and their potential effects (Rohanová, Páleníček, & Balíková, 2008).
Synthetic Methods and Chemical Analysis
Significant research has been dedicated to developing synthetic methods and analytical techniques for compounds structurally related to (4-Bromo-2-nitrophenyl)methanamine hydrochloride. Studies have reported on the synthesis of various derivatives through green chemistry approaches, highlighting the importance of eco-friendly and efficient synthetic routes. For example, the green synthesis of Schiff bases indicates a move towards environmentally sustainable chemical practices. Such research not only expands the chemical toolkit but also provides methodologies for creating novel compounds with potential applications in materials science and pharmaceuticals (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Biological Activity and Potential Applications
The exploration of biological activities and the potential therapeutic applications of derivatives of (4-Bromo-2-nitrophenyl)methanamine hydrochloride have been a focal point of research. Studies have investigated the urease inhibitory and antioxidant activities of synthesized compounds, suggesting potential uses in medicine and agriculture. Such research is foundational for developing new drugs and treatments, showcasing the vast potential of these compounds in contributing to health and disease management (Munichandra Reddy, Subba Rao, Sudhamani, Gnana Kumari, & Naga Raju, 2015).
Propiedades
IUPAC Name |
(4-bromo-2-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-5(4-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMFACDJHBEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2061980-38-7 |
Source


|
| Record name | (4-bromo-2-nitrophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)


![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)






![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)
![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine](/img/structure/B2512824.png)
